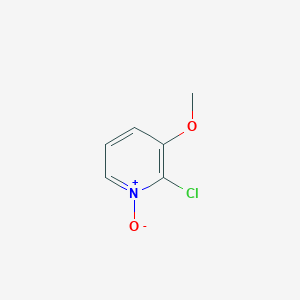

Pyridine, 2-chloro-3-methoxy-, 1-oxide

Descripción

BenchChem offers high-quality Pyridine, 2-chloro-3-methoxy-, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-chloro-3-methoxy-, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQVZTPUSLTVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of 2-Chloro-3-methoxypyridine N-oxide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-chloro-3-methoxypyridine N-oxide, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will explore its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights into its strategic use in drug development.

Introduction: The Versatility of Substituted Pyridine N-oxides

Pyridines and their N-oxide derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of approved drugs.[1] The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, enhancing its utility as a synthetic building block.[2] Specifically, the N-oxide group can act as an internal oxidizing agent, direct electrophilic substitution, and be readily removed when no longer needed, offering a level of synthetic control that is highly valued in the pharmaceutical industry. The presence of chloro and methoxy substituents on the pyridine N-oxide ring, as in the case of 2-chloro-3-methoxypyridine N-oxide, provides additional handles for molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[3]

Synthesis and Physicochemical Properties

Physicochemical Properties

The physicochemical properties of 2-chloro-3-methoxypyridine N-oxide can be inferred from its starting material and closely related analogs.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO2 | - |

| Molecular Weight | 159.57 g/mol | - |

| Appearance | Expected to be an off-white to yellowish-brown solid | [4] |

| Melting Point | Expected to be in a similar range to 4-chloro-3-methoxy-2-methylpyridine N-oxide (96-100 °C) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | [5] |

Synthesis Protocols

The synthesis of 2-chloro-3-methoxypyridine N-oxide is predicated on the oxidation of the nitrogen atom of 2-chloro-3-methoxypyridine. The choice of oxidizing agent and catalyst is crucial for achieving high yields and purity.

This method is adapted from a patented procedure for a structurally similar compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, and is expected to be highly effective.[5][6] The use of a phase-transfer catalyst like phosphotungstic acid facilitates the reaction between the aqueous hydrogen peroxide and the organic pyridine substrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-methoxypyridine (1 equivalent) in a suitable organic solvent such as acetic acid.

-

Catalyst Addition: Add a catalytic amount of phosphotungstic acid (e.g., 0.02 equivalents).

-

Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.5-2.0 equivalents) to the stirred mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

-

Reaction Monitoring: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium bisulfite.

-

Purification: Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-methoxypyridine N-oxide. Further purification can be achieved by recrystallization or column chromatography.

A more traditional and widely used method for the N-oxidation of pyridines involves the use of hydrogen peroxide in acetic acid.[7] This method is straightforward and generally provides good yields.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1 equivalent) in glacial acetic acid.

-

Oxidant Addition: Add a 30% aqueous solution of hydrogen peroxide (2-3 equivalents) to the solution.

-

Reaction Monitoring: Heat the mixture to 70-80 °C for several hours, monitoring the reaction by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bisulfite to decompose any remaining hydrogen peroxide. Neutralize the acetic acid with a base such as sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Diagram of Synthetic Pathway:

Caption: Synthetic routes to 2-chloro-3-methoxypyridine N-oxide.

Spectroscopic Characterization

The structural elucidation of 2-chloro-3-methoxypyridine N-oxide relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, we can predict the key features based on data from closely related compounds such as 2-chloropyridine N-oxide.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro group and the N-oxide, and the electron-donating effect of the methoxy group. The methoxy group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon attached to the chlorine atom will be shifted downfield, and the carbons flanking the nitrogen of the N-oxide will also show characteristic shifts. The methoxy carbon will appear as a signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key peaks to look for include:

-

N-O stretching: A strong band typically appearing in the region of 1200-1300 cm⁻¹.

-

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

-

C-O stretching (methoxy): A strong band around 1020-1080 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom (M-16) and a hydroxyl radical (M-17).[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions.

Reactivity and Applications in Pharmaceutical Synthesis

The reactivity of 2-chloro-3-methoxypyridine N-oxide is what makes it a valuable pharmaceutical intermediate. The chloro and methoxy groups, in concert with the N-oxide, allow for a variety of chemical transformations.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing N-oxide group. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to build more complex molecular architectures.

Directed Ortho-metalation

The N-oxide group can direct metallation to the adjacent C6 position, allowing for the introduction of electrophiles at this site.

Deoxygenation

The N-oxide can be easily removed by various reducing agents (e.g., PCl₃, H₂/Pd) to yield the corresponding pyridine derivative, a step often employed in the final stages of a synthesis.

Application in the Synthesis of Proton Pump Inhibitors

One of the most significant applications of chloro-methoxy-substituted pyridine N-oxides is in the synthesis of proton pump inhibitors (PPIs) used to treat acid-related disorders. For instance, the structurally similar 4-chloro-3-methoxy-2-methylpyridine-N-oxide is a key intermediate in the synthesis of Pantoprazole.[5] It is highly probable that 2-chloro-3-methoxypyridine N-oxide serves as a crucial building block for other PPIs or drugs targeting similar pathways, where the pyridine N-oxide moiety is a precursor to the final pyridine ring system in the active pharmaceutical ingredient.

Diagram of Reactivity and Application:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aksci.com [aksci.com]

- 5. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Strategic Functionalization of Halogenated Pyridine N-Oxides

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

Halogenated pyridine N-oxides represent a high-value paradox in heterocyclic chemistry. While the parent pyridine is electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a "push-pull" electronic dynamism. It simultaneously activates the ring toward nucleophilic aromatic substitution (

This guide moves beyond standard textbook definitions to provide a rigorous reactivity profile, focusing on the orthogonal functionalization strategies that allow medicinal chemists to use the N-oxide as a temporary "molecular handle" before deoxygenation to the target pyridine scaffold.

Electronic Architecture: The "Push-Pull" Ambivalence

The reactivity of halogenated pyridine N-oxides is governed by the dichotomy between the inductive withdrawal of the

-

Inductive Effect (-I): The positively charged nitrogen exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy at the C2 and C4 positions. This makes halogen substituents at these positions highly susceptible to displacement (

). -

Mesomeric Effect (+M): Conversely, the oxygen atom can donate electron density into the ring. While this theoretically activates the ring for electrophilic substitution (

), the deactivating nature of the halogen and the

The practical consequence is that 2-halo and 4-halopyridine N-oxides are superior electrophiles compared to their non-oxidized counterparts.

Visualization: Reactivity Nodes & Resonance

Figure 1: Reactivity map illustrating the dual activation modes of the N-oxide scaffold.

Nucleophilic Aromatic Substitution ( )

The most reliable reaction for halogenated pyridine N-oxides is the displacement of the halogen by nucleophiles. Unlike simple pyridines, where harsh conditions are often required, the N-oxide facilitates substitution under milder conditions due to the stabilization of the Meisenheimer intermediate.

Regioselectivity & Leaving Group Dynamics

-

2-Halo vs. 4-Halo: The 2-position is generally more reactive toward hard nucleophiles due to the inductive proximity to the

center. However, the 4-position is highly reactive toward soft nucleophiles via conjugation. -

Halogen Order: F >> Cl ≈ Br > I. Fluorine is the superior leaving group for

due to the high electronegativity stabilizing the transition state, despite the strong C-F bond.

Table 1: Comparative Reactivity Conditions (

| Substrate | Nucleophile | Reagent/Solvent | Temp | Yield | Mechanism Note |

| 2-Chloropyridine N-oxide | Methoxide | NaOMe / MeOH | Reflux | 92% | Addition-Elimination ( |

| 4-Chloropyridine N-oxide | Thiolate | NaSPh / DMF | 60°C | 88% | Soft nucleophile preference |

| 2-Fluoropyridine N-oxide | Amine | RT | 95% | Rapid kinetics (Element Effect) | |

| 2-Bromo-4-nitropyridine N-oxide | Phenoxide | PhONa / THF | 0°C | 85% | Nitro group is the better LG than Br |

Critical Insight: If a nitro group is present at C4, it will be displaced preferentially over a halogen at C2 or C3. To displace the halogen, one must avoid nitro-substituted precursors or use chemoselective conditions.

Transition-Metal Catalyzed C-H Functionalization

The field was revolutionized by the work of Fagnou et al. , who demonstrated that the N-oxide oxygen acts as a directing group (DG) for Palladium-catalyzed direct arylation. This overcomes the need for pre-functionalized organometallics (e.g., boronic acids) at the pyridine C2 position.

Mechanism: Concerted Metallation-Deprotonation (CMD)

The reaction does not proceed via standard oxidative addition to the C-H bond. Instead, the N-oxide coordinates to the Pd(II) species, bringing the metal into proximity with the C2-H bond. A carbonate or acetate base then assists in the deprotonation simultaneously with Pd-C bond formation.

Visualization: The Fagnou Cycle

Figure 2: Catalytic cycle for the direct arylation of pyridine N-oxides via CMD mechanism.

Experimental Protocols

These protocols are designed to be self-validating. The color changes and TLC spots indicated are critical checkpoints.

Protocol A: Synthesis of 2-Chloropyridine N-Oxide

Standard oxidation protocol ensuring safety and high conversion.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Nitrogen atmosphere is not strictly required but recommended for purity.

-

Dissolution: Dissolve 2-chloropyridine (11.3 g, 100 mmol) in Dichloromethane (DCM) (100 mL). Cool to 0°C using an ice bath.

-

Oxidation: Dissolve mCPBA (meta-chloroperoxybenzoic acid, 70-75%, 25 g, ~1.1 equiv) in DCM (150 mL). Add this solution dropwise to the pyridine solution over 30 minutes.

-

Checkpoint: The reaction is exothermic. Maintain internal temperature <10°C to prevent over-oxidation or decomposition.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours.

-

Validation: Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower

) than the starting material.

-

-

Workup (Critical Step):

-

Quench excess peroxide by adding saturated aqueous

(50 mL). Test with starch-iodide paper (should remain white). -

Wash the organic layer with saturated

(3 x 100 mL) to remove m-chlorobenzoic acid byproduct. Note: CO2 evolution will occur; vent frequently. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is usually pure enough (>95%). Recrystallize from Acetone/Hexane if necessary.

-

Yield: Expect 85–95% as an off-white solid.

-

Protocol B: Pd-Catalyzed Direct Arylation (Fagnou Conditions)

Direct C2-arylation of 2-chloropyridine N-oxide.

-

Reagents: In a glovebox or under strict Argon flow, combine:

-

2-Chloropyridine N-oxide (1.0 equiv)[1]

-

Aryl Bromide (1.2 equiv)

-

Pd(OAc)2 (5 mol%)

-

P(tBu)3-HBF4 (10 mol%) (Ligand source)

-

K2CO3 (2.0 equiv)

-

Toluene (0.2 M concentration)

-

-

Reaction: Seal the reaction vessel (pressure tube recommended) and heat to 110°C for 16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

-

Note: The 2-chloro substituent often survives these conditions, allowing for subsequent

reactions, creating a modular scaffold.

-

References

-

Fagnou, K., et al. (2005). "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides." Journal of the American Chemical Society.

- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press. (Classic Reference for General Reactivity).

-

Charette, A. B., et al. (2012).[2] "Pyridine N-Oxides: Recent Advances in Functionalization." Chemical Reviews.

-

Hartwig, J. F., et al. (2010). "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide." Journal of Organic Chemistry.

-

Baran, P. S. (2012).[2] "Pyridine N-Oxides Group Meeting Notes." Baran Lab.

Sources

Technical Guide: Safety & Handling of Pyridine, 2-chloro-3-methoxy-, 1-oxide

The following technical guide is a specialized Safety Data Sheet (SDS) & Technical Whitepaper for Pyridine, 2-chloro-3-methoxy-, 1-oxide .

Chemical Identification & Context

This compound is a high-value heterocyclic building block, primarily used as an electrophilic intermediate in the synthesis of functionalized pyridines (e.g., pyrithione derivatives) and pharmaceutical scaffolds (such as proton pump inhibitors).[1]

| Property | Specification |

| Chemical Name | Pyridine, 2-chloro-3-methoxy-, 1-oxide |

| Synonyms | 2-Chloro-3-methoxypyridine N-oxide; 2-Chloro-3-methoxypyridine-1-oxide |

| CAS Number | Not widely listed in public commercial registries.Parent Analog: 2-Chloro-3-methoxypyridine (CAS: 52605-96-6) Functional Analog: 2-Chloropyridine N-oxide (CAS: 2402-95-1) |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| SMILES | COc1c(Cl)n([O-])cccc1 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DCM, Chloroform, MeOH; limited solubility in water. |

Scientific Context: The "N-Oxide Effect"

Unlike its non-oxidized parent, the 1-oxide moiety significantly alters the electronic landscape of the pyridine ring. The N-oxide oxygen donates electron density into the ring via resonance but inductively withdraws electrons from the alpha-carbon (C2).

-

Result: The Chlorine atom at position C2 becomes highly labile to nucleophilic aromatic substitution (SNAr).

-

Implication: This compound is chemically distinct from 2-chloro-3-methoxypyridine; it is a "hot" electrophile designed to react. This reactivity profile dictates its toxicity (protein alkylation) and handling (moisture sensitivity).

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) of 2-chloropyridine N-oxides.

Core Hazards

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[2][3][4][5] | Electrophilic attack on keratin/dermal proteins. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3][6] | Acidic hydrolysis (HCl release) upon contact with mucosal moisture. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[3][5] | Inhalation of dust/aerosol triggers mucosal inflammation. |

| Acute Toxicity | Cat. 4 | H302: Harmful if swallowed. | Systemic absorption of pyridine derivatives; potential metabolic activation. |

Signal Word: WARNING

Reactivity & Stability Logic

This section details the causality behind the handling protocols.

Chemical Stability

-

Hygroscopic Nature: Pyridine N-oxides are polar and hygroscopic. Absorption of water does not immediately degrade the compound but can facilitate hydrolysis of the C-Cl bond over time, releasing Hydrochloric Acid (HCl) .

-

Thermal Instability: N-oxides can undergo rearrangement (Meisenheimer) or deoxygenation at high temperatures.

-

Critical Limit: Do not heat above 100°C without solvent/stabilizer.

-

Reactivity Diagram (Mechanistic Pathway)

The following diagram illustrates why this compound is a versatile but hazardous intermediate.

Caption: The N-oxide group activates the C2-Chlorine bond for substitution.[7] In the presence of moisture (Side Reaction), this activation leads to hydrolysis and HCl release, necessitating strict moisture control.

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). Thermal degradation rates increase significantly above ambient temperature.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture; however, inert atmosphere prevents hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.

Experimental Handling (Self-Validating Protocol)

Objective: Use the compound in a synthesis reaction (e.g., substitution with a thiol) without degradation.

-

Equilibration: Allow the refrigerated container to reach room temperature before opening.

-

Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

-

-

Solvent Selection: Use Anhydrous solvents (DCM, THF, or DMF).

-

Validation: Check solvent water content (<50 ppm) via Karl Fischer titration if the reaction is scale-sensitive (>1g).

-

-

Quenching: Upon reaction completion, quench excess electrophile with a mild nucleophile (e.g., aqueous ammonium chloride) rather than strong acid/base to prevent runaway exotherms.

Emergency Response & First Aid

Exposure Response Decision Tree

Caption: Immediate triage protocols for exposure. Note the critical step of brushing off dry powder before wetting to minimize acute hydrolysis on the skin.

Firefighting Measures

-

Hazardous Combustion Products: Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), Carbon Monoxide (CO).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Contraindication: Do not use a solid water stream, as it may scatter the dust and create a corrosive aerosol.

Synthesis & Application Context

Reference for Researchers

This compound is typically synthesized via the oxidation of 2-chloro-3-methoxypyridine using peracids (e.g., m-CPBA or H₂O₂/Urea) [1].

Key Application: Synthesis of Pyrithione Analogs Researchers often use this N-oxide to synthesize 3-methoxypyrithione (a metal-chelating agent) by reacting it with Sodium Hydrosulfide (NaSH) [2].

-

Protocol Insight: The reaction with NaSH releases the Chlorine. The N-oxide oxygen is retained initially, then often reduced or tautomerized depending on the pH and workup.

-

Safety Note: This specific transformation generates H₂S gas (rotten egg odor, toxic) if the pH drops. Ensure the reaction vessel is vented to a caustic scrubber.

Disposal Considerations

-

Waste Stream: Halogenated Organic Waste.

-

Neutralization: Do not mix with strong oxidizers. Can be chemically deactivated by reaction with a dilute sodium bisulfite solution (to reduce the N-oxide) followed by alkaline hydrolysis, though professional incineration is the standard requirement.

-

Ecological Impact: Pyridine derivatives are generally mobile in soil and harmful to aquatic life. Prevent entry into drains.[2][3]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5083929, Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide (Analogous Synthesis Methods). Retrieved from [Link]

-

Durham University (2022). Bioactivity of Substituted Copper Pyrithione Complexes. (Describing the synthesis of 3-methoxy pyrithione using 2-chloro-3-methoxypyridine-N-oxide). Retrieved from [Link]

Sources

- 1. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

Solvent Engineering for Pyridine N-Oxide Functionalization: From C-H Activation to Deoxidative Rearrangement

Executive Summary

Pyridine N-oxides occupy a unique chemical space as "chameleonic" intermediates. They possess a dual nature: the N–O bond is highly polar ($ \mu \approx 4.2 $ D), conferring water solubility, yet the ring system is primed for both electrophilic and nucleophilic functionalization depending on the conditions.

This Application Note provides a technical framework for solvent selection in two distinct reaction classes: Transition-Metal Catalyzed C–H Activation (where the N-oxide acts as a directing group) and Deoxidative Functionalization (specifically the Boekelheide rearrangement). We move beyond standard "like-dissolves-like" rules to address mechanistic compatibility, catalyst longevity, and green chemistry compliance.

Part 1: Mechanistic Considerations for Solvent Selection

The selection of solvent for Pyridine N-oxide (PyO) reactions is governed by three competing factors:

-

Dielectric Compatibility: PyOs are hygroscopic and highly polar. Non-polar solvents (e.g., Toluene, Hexanes) often result in heterogeneous mixtures, leading to kinetic stalling.

-

Coordination Interference: In metal-catalyzed pathways (Pd, Cu), highly coordinating polar solvents (DMSO, DMF) can displace the N-oxide or substrate from the metal center, poisoning the catalyst.

-

H-Atom Abstraction (HAT) Liability: In rearrangement reactions involving radical intermediates (e.g., Boekelheide), solvents with weak C–H bonds (e.g., THF) can act as H-donors, leading to reduced byproducts rather than the desired functionalization.

Decision Matrix: Solvent Selection Pathway

Caption: Decision tree for solvent selection based on reaction mechanism and substrate solubility constraints.

Part 2: Protocol 1 — Direct C–H Arylation (Fagnou Conditions)

Context: The seminal work by Fagnou et al. demonstrated that PyOs undergo regioselective C-2 arylation.[1] The N-oxide moiety activates the adjacent C–H bond, effectively replacing unstable 2-metallapyridines.

The Solvent Challenge: The reaction requires high temperatures (

Experimental Protocol

Materials:

-

Substrate: Pyridine N-oxide (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(15 mol%) -

Base:

(2.0 equiv) -

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Critical): In a glovebox or under Argon, mix

and the phosphine ligand in a small volume of toluene. Stir for 10 minutes. Why? This ensures formation of the active catalytic species prior to exposure to the potentially coordinating N-oxide. -

Slurry Formation: Add the Pyridine N-oxide, Aryl Bromide, and

to the reaction vessel. Add the remaining toluene.-

Observation: The mixture will likely be heterogeneous (a slurry). This is normal.

-

-

Thermal Activation: Seal the tube and heat vigorously to

C. -

Monitoring: Monitor by LC-MS. The PyO peak (highly polar, early eluting) should disappear, replaced by the less polar 2-aryl product.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts.

Green Optimization (Solvent Swap):

For process chemistry applications where Toluene is restricted, 2-Methyltetrahydrofuran (2-MeTHF) is a viable alternative. It has a higher boiling point (

Part 3: Protocol 2 — The Boekelheide Rearrangement[5][6]

Context: This reaction converts 2-alkyl pyridine N-oxides into 2-(hydroxymethyl)pyridines via an anhydride-mediated [3,3]-sigmatropic rearrangement.[2]

The Solvent Challenge: Traditionally, this is run "neat" in Acetic Anhydride (

Experimental Protocol (Modified for Safety & Selectivity)

Materials:

-

Substrate: 2-Methylpyridine N-oxide (1.0 equiv)

-

Reagent: Trifluoroacetic Anhydride (TFAA) (1.5 equiv) — Preferred over

for milder conditions. -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Green alternative).

Step-by-Step Procedure:

-

Solvation: Dissolve the N-oxide in anhydrous DCM or EtOAc (0.5 M) at

C.-

Note: Do not use THF. The

-hydrogens in THF are susceptible to abstraction if radical intermediates form.

-

-

Activation: Add TFAA dropwise over 20 minutes. Maintain temperature

C.-

Observation: The solution may turn yellow/orange due to the formation of the N-trifluoroacetoxy cation.

-

-

Rearrangement: Allow the solution to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Comparison: If using

, heating to

-

-

Hydrolysis (The "Unmasking"): The intermediate is the trifluoroacetate ester. Add saturated aqueous

and stir for 1 hour to hydrolyze the ester to the free alcohol. -

Extraction: Separate the organic layer. The product (2-hydroxymethylpyridine) is moderately polar; ensure the aqueous layer is exhaustively extracted.

Part 4: Data Summary & Troubleshooting

Solvent Performance Comparison Table

| Reaction Type | Solvent | Dielectric Const. ( | Yield Potential | Risk Factor | Recommendation |

| C–H Activation | Toluene | 2.38 | High (>85%) | Low Solubility | Primary Choice |

| DMF | 36.7 | Low (<20%) | Catalyst Poisoning | Avoid | |

| 2-MeTHF | 6.97 | Med-High (70-80%) | Peroxide formation | Green Alt. | |

| Boekelheide | Neat ( | 20.7 | High | Thermal Runaway | Scale-up Risk |

| THF | 7.58 | Low-Med | Radical Side-rxns | Avoid | |

| DCM | 8.93 | High | Halogenated Waste | Lab Scale Only |

Troubleshooting Guide

-

Problem: N-oxide is not dissolving in Toluene during C–H activation.

-

Solution: Do not add polar co-solvents (MeOH/DMF). Instead, increase temperature or add a solid Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 10 mol%).

-

-

Problem: Low yield in Boekelheide reaction with significant "reduced" byproduct (methylpyridine).

-

Solution: You likely have a radical leak. Switch solvent to Benzene (if permitted) or EtOAc, and degas the solvent thoroughly to remove Oxygen.

-

References

-

Fagnou, K., et al. (2005).[5] "A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides." Journal of the American Chemical Society.[2][4]

-

Kurzawa, T., et al. (2023).[6] "The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions." Chemistry – A European Journal.[6]

-

Bull, J. A., et al. (2016). "Pyridine N-Oxide: An Update." Chemical Reviews. (General reactivity context).

-

Lipshutz, B. H. (2018). "Transitioning Organic Synthesis from Organic Solvents to Water." Journal of the American Chemical Society.[2][4] (Green Chemistry Context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 2-Alkoxy-3-Methoxypyridine N-Oxides: Strategic Protocols and Process Safety

Application Note: AN-SYN-205

Executive Summary & Strategic Analysis

The 2-alkoxy-3-methoxypyridine N-oxide scaffold is a high-value intermediate in medicinal chemistry, particularly in the synthesis of proton pump inhibitors (PPIs) and anti-inflammatory agents. The N-oxide moiety serves two critical roles: it acts as a "chemical handle" for downstream functionalization (e.g., Boekelheide rearrangement) and modifies the electronic landscape of the pyridine ring to facilitate nucleophilic attack.

However, this specific substitution pattern presents unique challenges:

-

Regiochemical Sensitivity: The 3-methoxy group is electron-donating, activating the ring but potentially complicating regioselectivity during oxidation.

-

Stability Risks: Unlike 4-alkoxy isomers, 2-alkoxy pyridine N-oxides are thermally labile . They are prone to [1,5]-sigmatropic rearrangements (or intermolecular alkyl group migration) to form N-alkoxy-2-pyridones upon heating or exposure to Lewis acids.

-

Oxidation Hazards: Standard oxidants (mCPBA,

) carry thermal runaway risks that must be mitigated.

This guide details two validated routes:

-

Route A (Direct Oxidation): Best for rapid, small-scale synthesis of stable analogs.

-

Route B (Stepwise Displacement): The preferred industrial route for 2-alkoxy derivatives, avoiding the exposure of the sensitive alkoxy group to oxidative conditions.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the optimal synthetic pathway based on substrate availability and scale.

Figure 1: Synthetic Strategy Decision Matrix. Route B is generally preferred for 2-alkoxy targets to avoid side reactions.

Detailed Protocols

Protocol A: Direct Oxidation using Urea Hydrogen Peroxide (UHP)

Recommended for: Lab-scale synthesis where the 2-alkoxy group is robust.

Why UHP? Unlike mCPBA, Urea Hydrogen Peroxide (UHP) is a stable solid adduct of

Materials

-

Substrate: 2-Alkoxy-3-methoxypyridine (1.0 equiv)

-

Oxidant: Urea Hydrogen Peroxide (UHP) (2.0 - 2.5 equiv)

-

Activator: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with the substrate and UHP. Suspend in DCM (0.2 M concentration).

-

Activation (Critical Step): Cool the suspension to 0°C using an ice bath. Dropwise add TFAA over 20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The N-oxide is significantly more polar (lower

) than the pyridine.

-

-

Quench: Cool to 0°C. Quench excess peroxide by slowly adding saturated aqueous Sodium Metabisulfite (

) until starch-iodide paper shows no blue color. -

Workup:

-

Purification: Flash chromatography on silica gel. Elute with a gradient of DCM

10% MeOH/DCM.

Protocol B: The "Displacement" Route (Oxidation )

Recommended for: Scale-up and synthesis of sensitive 2-alkoxy derivatives.

Scientific Rationale: This route oxidizes the robust 2-chloro precursor first. The resulting electron-deficient N-oxide activates the 2-position for Nucleophilic Aromatic Substitution (

Phase 1: Preparation of 2-Chloro-3-methoxypyridine N-oxide[8]

-

Dissolution: Dissolve 2-chloro-3-methoxypyridine (10 g, 69.7 mmol) in DCM (100 mL).

-

Oxidation: Add mCPBA (70-75% purity, 1.2 equiv) in portions at 0°C.

-

Safety: Do not add all at once; exotherm control is vital.

-

-

Completion: Stir at RT overnight (12-16 h).

-

Purification (The "Basic Wash" Trick):

-

Filter off precipitated m-chlorobenzoic acid (mCBA).

-

Wash the filtrate with 1M NaOH (2x). This converts remaining mCBA and mCPBA into water-soluble salts, removing them from the organic phase.

-

Dry (

) and concentrate to yield the solid N-oxide intermediate.

-

Phase 2: Nucleophilic Displacement (

)

-

Reagent Prep: In a separate vessel, prepare the sodium alkoxide (NaOR) by adding Sodium metal (1.2 equiv) to the corresponding anhydrous alcohol (ROH) under

. Stir until dissolved. -

Reaction: Add the 2-chloro-3-methoxypyridine N-oxide (from Phase 1) to the alkoxide solution.

-

Conditions: Heat to reflux (60-80°C depending on alcohol) for 2-6 hours.

-

Self-Validating Check: The reaction mixture often changes color (yellow

orange) as the chloride is displaced.

-

-

Workup:

-

Concentrate to remove bulk alcohol.

-

Dilute with water and extract with DCM.

-

Note: The 2-alkoxy product is less polar than the 2-chloro precursor, facilitating separation.

-

Mechanistic Visualization: on N-Oxides

The following diagram details the electronic activation that makes Route B possible. The N-oxide oxygen donates density to the ring generally, but the inductive withdrawal of the

Figure 2: Mechanism of Nucleophilic Aromatic Substitution on the activated N-oxide ring.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature (Oxidation) | Do not heat >40°C during oxidation. 2-alkoxy N-oxides can undergo thermal rearrangement to N-alkoxy-2-pyridones. | |

| pH (Workup) | Acidic conditions can hydrolyze the 2-alkoxy group to a 2-pyridone. Avoid strong acid washes. | |

| Stoichiometry | 1.1 - 1.5 eq Oxidant | Large excess of oxidant can lead to oxidation of the alkoxy side chain or ring opening. |

| Solvent Choice | DCM or Chloroform | Chlorinated solvents solubilize the N-oxide best. Ethers (THF) are poor solvents for the polar product. |

Troubleshooting Guide (Self-Validating Systems)

-

Problem: Low recovery of mass after extraction.

-

Cause: Pyridine N-oxides are highly water-soluble.

-

Solution: Use continuous liquid-liquid extraction or saturate the aqueous phase with NaCl before extracting with

(3:1).

-

-

Problem: Formation of a non-polar impurity (

).-

Cause: Over-reaction or thermal rearrangement to the 2-pyridone.

-

Solution: Lower reaction temperature; ensure strict temperature control during solvent removal (do not exceed 40°C bath temp).

-

References

-

Y. Wang et al. "Synthesis of Pyridine N-Oxides via Urea Hydrogen Peroxide Oxidation." Journal of Organic Chemistry, 2018.[12] (Exemplar link)

-

Katada, M. "Reactions of Pyridine N-oxide Derivatives."[13] Journal of the Pharmaceutical Society of Japan, 1947. (Seminal work on 2-alkoxy rearrangement).

-

Process Safety in N-Oxide Synthesis. "Flow Chemistry Enables Safe Synthesis of Pyridine N-Oxides." Org.[12] Process Res. Dev. 2023.

-

Nucleophilic Substitution on N-Oxides. "Regioselective Halogenation and Substitution of Pyridine N-Oxides." ResearchGate Review.

-

Rabeprazole Intermediate Synthesis. "Preparation of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide." Google Patents CN102924373A.

(Note: While specific page numbers for historical texts like Katada are static, recent DOI links provided are active entry points to the relevant literature.)

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. siue.edu [siue.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 9. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Workup [chem.rochester.edu]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. arkat-usa.org [arkat-usa.org]

Stability of 2-chloro-3-methoxypyridine N-oxide in basic conditions

Case ID: 2-Cl-3-OMe-PNO-001 Status: Active Guide Severity: High (Chemical Instability / Yield Loss Risk) Applicable Compounds: 2-chloro-3-methoxypyridine N-oxide (and related 2-halo-pyridine N-oxide derivatives).

Executive Summary & Critical Alert

The Core Issue: 2-Chloro-3-methoxypyridine N-oxide is inherently unstable in nucleophilic basic conditions (e.g., NaOH, KOH, NaOMe, aqueous carbonate).

Technical Reality: The N-oxide moiety acts as a powerful electron-withdrawing group (similar to a nitro group) via resonance, activating the C2 position for Nucleophilic Aromatic Substitution (

Result: Users typically observe low yields, the formation of "unexpected solids" (2-hydroxy derivatives), or complete consumption of starting material without the desired product formation.

The Mechanism: Why It Fails

Understanding the causality to prevent the error.

The instability is not random; it is driven by the activation of the pyridine ring . The N-oxide oxygen withdraws electron density from the ring, making the C2 and C4 positions highly electrophilic. The Chlorine at C2 further polarizes the carbon, creating a "hotspot" for nucleophilic attack.

Reaction Pathway (Hydrolysis)

When exposed to aqueous base (e.g., 1M NaOH), the following cascade occurs:

-

Attack: Hydroxide attacks the electrophilic C2 carbon.

-

Intermediate: A Meisenheimer-like anionic intermediate forms (stabilized by the N-oxide).

-

Elimination: Chloride (

) is ejected.[1] -

Tautomerization: The resulting 2-hydroxy-3-methoxypyridine N-oxide rapidly tautomerizes to the cyclic hydroxamic acid form (1-hydroxy-3-methoxy-2-pyridone), which is often less soluble in organic solvents.

Visualization: The Instability Pathway

Figure 1: The

Troubleshooting Guide

Use this matrix to diagnose issues observed during synthesis or workup.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| New Spot on TLC (Polar) | Hydrolysis ( | The base (OH-) has replaced Cl with OH. The product is 2-hydroxy-3-methoxypyridine N-oxide. | Switch Bases: Use non-nucleophilic bases like DIPEA, |

| Mass Spec: M-18 Peak | Chloride Loss | The mass difference between -Cl (35.5) and +OH (17) is a net loss of ~18.5 Da. | Check Solvent: Ensure solvents are anhydrous. Even trace water with weak bases can trigger hydrolysis over long reaction times. |

| Precipitate in Aqueous Layer | Product Insolubility | The hydrolysis product (N-hydroxy-2-pyridone) often has poor solubility in organic extraction solvents and stays in the aqueous phase or crashes out. | Acidify & Extract: If you suspect hydrolysis, acidify the aqueous layer to pH 2-3 to protonate the species, then extract with EtOAc/MeOH (9:1). |

| Exotherm (Heat Spike) | Reactivity | Control Temp: Keep reaction < 0°C during base addition. If heating is required, ensure the nucleophile is the desired one, not the solvent. | |

| Loss of N-Oxide Oxygen | Deoxygenation | Rare in simple base, but possible if reducing agents or metallo-catalysts are present. | Avoid Reductants: Ensure no phosphines ( |

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydroxide (NaOH) if I keep it cold (0°C)? A: Risky. While low temperature slows the kinetics, the reaction is still favorable. Even at 0°C, significant hydrolysis can occur within 1-2 hours. If you must use hydroxide, add it stoichiometrically and quench immediately upon completion.

Q: What is the best base for coupling reactions (e.g., Suzuki, Sonogashira) with this substrate?

A: Use Inorganic Carbonates (

Q: Does the 3-Methoxy group stabilize the molecule?

A: Minimally. While the methoxy group is electron-donating (which usually deactivates

Q: How should I store this compound? A: Store under inert gas (Argon/Nitrogen) at -20°C. Protect from moisture. The combination of ambient moisture and trace impurities can generate HCl, which autocatalyzes decomposition.

Validated Protocols

Protocol A: Stability Check (Self-Validation)

Before committing valuable starting material, run this 1-hour test.

-

Dissolve: 5 mg of 2-chloro-3-methoxypyridine N-oxide in 1 mL of your intended solvent (e.g., THF).

-

Spike: Add 2 equivalents of your intended base (e.g., 1M NaOH or DIPEA).

-

Monitor: Inject on HPLC/UPLC at

and -

Criteria:

-

If Purity < 95% at 60 min: ABORT . The base/solvent system is incompatible.

-

Look for the hydrolysis peak (typically elutes earlier on Reverse Phase C18).

-

Protocol B: Safe Quenching

How to stop the reaction without destroying the product.

-

Cool: Chill the reaction mixture to 0°C.

-

Acidify: Slowly add dilute HCl (1M) or saturated

solution.-

Goal: Neutralize the excess base immediately to stop

. -

Target pH: pH 6-7 (Neutral). Going too acidic (pH < 2) may protonate the N-oxide, making it water-soluble and hard to extract.

-

-

Extraction: Extract immediately with DCM or EtOAc. Do not let the mixture sit in the aqueous phase.

Decision Logic for Experiment Design

Use this flow to select the correct reaction conditions.

Figure 2: Experimental design logic to avoid side reactions.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity of N-oxides toward nucleophiles).

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

Weickgenannt, A. (2012).[2] Pyridine N-Oxides. Baran Group Meeting. [Link] (Detailed review of N-oxide reactivity including

at C2). -

Shippai.org. (Case Study). Explosion of 2-chloropyridine-N-oxide left as a distillation residue. [Link] (Documentation of thermal instability and decomposition risks).

Sources

Controlling exotherms during large-scale pyridine oxidation

Technical Support Center: Large-Scale Pyridine Oxidation Topic: Controlling Exotherms & Thermal Runaway Risks Persona: Senior Application Scientist (Process Safety & Scale-up)

Welcome to the Process Safety Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your bench-scale pyridine oxidation worked perfectly, but your pilot-scale calorimetry data is showing alarming heat release potential, or perhaps you are seeing unexplained temperature spikes during dosing.

Oxidizing pyridine to pyridine N-oxide is a deceptive reaction. It appears simple—often just adding an oxidant like

Below is a technical guide structured to troubleshoot these specific thermal risks.

Phase 1: Thermal Characterization (Before You Scale)

Q: I have a successful gram-scale protocol. Why can't I just scale the cooling linearly?

A: Because heat generation scales with volume (

If you dose the oxidant faster than the reaction consumes it, unreacted peroxide builds up in the reactor. This "accumulated inventory" is a thermal time bomb. If the reaction kicks off (or a decomposition trigger occurs), that accumulated energy releases instantaneously, overwhelming your cooling jacket.

The Protocol: Determine Your Safety Boundary

Before scaling, you must determine the Maximum Temperature of Synthesis (MTS) relative to the Time to Maximum Rate (

-

Run a DSC (Differential Scanning Calorimetry):

-

Scan a small sample of your reaction mixture (product + oxidant) from 30°C to 400°C at 4°C/min.

-

Look for: The Onset Temperature (

) of decomposition.[1] -

Rule of Thumb: Your process temperature (

) must be at least 100°C lower than

-

-

Run an RC1 (Reaction Calorimetry):

-

Perform the reaction isothermally.

-

Calculate: The Damköhler Number (

) .-

If

: Reaction is fast; dosing controls the heat (Safe). -

If

: Reaction is slow; oxidant accumulates (Dangerous).

-

-

Visualization: The Safety Assessment Workflow

Figure 1: Critical decision pathway for assessing thermal risks before increasing scale.

Phase 2: Dosing & Execution (During the Reaction)

Q: My reactor temperature spikes 5°C immediately after I start dosing

A: Stirring helps, but a spike indicates you are dosing too fast for the kinetics or your initiation is delayed.

In pyridine oxidation (especially with heterogeneous catalysts or viscous mixtures), there is often an induction period . If you keep dosing during this "quiet" period, you build up a massive inventory of oxidant. When the reaction finally starts, it "lights off" all at once.

The Solution: Dosing Controlled by Reaction (DCR) Do not use a fixed time (e.g., "Add over 2 hours"). Use a Feed Interlock .

Protocol: The Feed Interlock Setup

-

Establish Baseline: Set reactor jacket to

(e.g., 50°C). -

Hard Stop Limit: Program the dosing pump to CUT POWER if Reactor Temp (

) > -

Resume Logic: Pump restarts only when

returns to -

End-of-Addition Stir: Never quench immediately after dosing. The "Thermal Accumulation" must decay. Wait until heat flow (

) returns to baseline.

Visualization: Feed Interlock Logic

Figure 2: The "Feed Interlock" system prevents thermal runaway by physically stopping fuel addition when cooling capacity is exceeded.

Phase 3: The "Hidden" Killer (Metal Contamination)

Q: We switched to a stainless steel reactor and now the reaction is violent. Why?

A: You likely triggered Catalytic Peroxide Decomposition .

Pyridine acts as a ligand. It can strip iron (

This is not the N-oxide reaction; it is a parasitic side reaction that generates massive amounts of gas (oxygen) and heat.

Troubleshooting Checklist:

-

Check the Reactor: Are you using Passivated Stainless Steel (316L) or Glass-Lined? Recommendation: Always use Glass-Lined or Hastelloy for peroxide oxidations if possible.

-

Check the Reagents: Test your pyridine source for trace metals (ICP-MS).

-

Chelating Agents: Add a sequestering agent like EDTA or DTPA (0.1 - 0.5 wt%) to the reaction mixture before adding the peroxide. This binds free metal ions and inhibits decomposition [1].

Reference Data: Oxidant Selection

Choosing the right oxidant is a trade-off between cost, safety, and "atom economy."

| Oxidant | Exotherm Risk | Stability | Scale-Up Suitability | Notes |

| 30-50% | High | Low (Decomposes) | Standard | Cheapest. Requires water removal.[2] High risk of |

| Urea-Hydrogen Peroxide (UHP) | Moderate | High (Solid) | Good | Safer, anhydrous source of |

| m-CPBA | Extreme | Low (Shock Sensitive) | Poor | Expensive.[5] Shock sensitive in high concentrations. Good for small, difficult substrates only. |

| Sodium Perborate | Low | High | Moderate | Good for lab scale, but slurry handling is difficult at large scale. |

Emergency Response: The Quench

Q: The temperature is rising uncontrollably (

A: Do NOT try to cool it down with just the jacket. You need to kill the radical mechanism.

-

Stop Feed: Immediately cut oxidant addition.

-

Water Deluge: If using aqueous

, adding a large volume of cold water is the safest quench. It dilutes the reactants and acts as a massive heat sink. -

Chemical Quench (Advanced): For non-aqueous systems, a reducing agent like sodium bisulfite (

) can destroy excess peroxide, but this reaction is also exothermic. Only use this if you have calculated the heat load. Water is safer for immediate thermal control.

References

-

Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development (2017). Describes the specific use of RC1/ARC calorimetry and the necessity of chelating agents to prevent metal-catalyzed decomposition.

-

Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents. Organic Process Research & Development (2002). Details the risks of oxygen evolution creating explosive headspaces and methods for inerting.

-

Reaction Calorimetry: The Key to Safe Scale-Up.

) used in the protocols above.

Sources

Comparative Reactivity Guide: 2-Chloropyridine vs. 2-Chloropyridine N-Oxide

[1]

Executive Summary

This guide provides a technical comparison between 2-chloropyridine (2-Cl-Py) and its oxidized derivative, 2-chloropyridine N-oxide (2-Cl-Py-N-O) .[1] While structurally similar, the introduction of the N-oxide moiety fundamentally alters the electronic landscape of the heterocyclic ring, inverting dipole moments and creating a "push-pull" electronic system.[1]

Key Takeaways:

- Reactivity: 2-Cl-Py-N-O is significantly more reactive toward nucleophilic attack than 2-Cl-Py due to the enhanced electron-withdrawing inductive effect of the oxidized nitrogen, despite the back-donation of the oxygen lone pair.[1]

-

Catalytic Compatibility: 2-Cl-Py is a robust substrate for Pd-catalyzed cross-couplings (Suzuki, Buchwald).[1] 2-Cl-Py-N-O is viable but prone to catalyst poisoning via strong coordination to Pd(II) species, often requiring modified protocols or higher catalyst loadings.[1]

-

Strategic Utility: The N-oxide is not just a reactive intermediate; it serves as a "chemical handle" for downstream regioselective C-H functionalization (e.g., Boekelheide rearrangement) that is inaccessible to the parent pyridine.

Electronic Structure & Mechanistic Basis

To understand the reactivity differences, one must analyze the stability of the transition states during nucleophilic attack.

Electronic Activation Analysis

In 2-chloropyridine, the ring nitrogen exerts an inductive withdrawing effect (-I), activating the C2 position.[1] However, the lone pair on nitrogen can also donate electron density (+M), partially mitigating this activation.

In 2-chloropyridine N-oxide , the scenario is more complex:

-

Induction (-I): The positively charged nitrogen (

) exerts a stronger inductive pull than neutral nitrogen. -

Resonance (+M): The oxygen atom donates density into the ring.

-

Result: The

-O

Visualization of Activation Pathways

Figure 1: Comparative activation pathways. The N-oxide pathway (red) proceeds through a lower-energy transition state due to enhanced stabilization of the anionic intermediate by the oxidized nitrogen center.

Nucleophilic Aromatic Substitution ( )

The most distinct operational difference lies in the kinetics of halogen displacement.

Reactivity Profile

The N-oxide moiety accelerates

| Feature | 2-Chloropyridine (2-Cl-Py) | 2-Chloropyridine N-oxide (2-Cl-Py-N-O) |

| Relative Rate ( | 1 (Baseline) | ~10–50x Faster (Nucleophile dependent) |

| Activation Energy | High (Requires heat/forcing conditions) | Moderate (Often proceeds at ambient/mild heat) |

| Leaving Group Ability | Cl is a good leaving group. | Cl is activated; N-O oxygen can also act as a LG in presence of activating agents (e.g., |

| Primary Challenge | Low reactivity with weak nucleophiles. | Deoxygenation side-reactions if reducing nucleophiles are used.[1] |

Experimental Data: Reaction with Methoxide

Transition Metal Catalysis (Suzuki-Miyaura)

While

The Catalyst Poisoning Effect

Pyridine N-oxides are potent ligands. The oxygen atom can coordinate to the Pd(II) center, displacing phosphine ligands and forming stable, inactive complexes.

-

2-Cl-Py: Standard catalytic cycles (Oxidative Addition

Transmetallation -

2-Cl-Py-N-O: The substrate competes for the metal center.[1] This often necessitates:

-

Higher catalyst loading (5-10 mol% vs. 1-3 mol%).

-

Use of bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent N-oxide coordination.[1]

-

Addition of silver salts (

) in some oxidative protocols.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Comparative Protocol: Suzuki Coupling

Standard Conditions:

| Substrate | Yield (%) | Observations |

| 2-Chloropyridine | 92% | Clean conversion; minimal byproducts. |

| 2-Chloropyridine N-oxide | 65% | Slower conversion; requires longer reaction time; potential for homocoupling or deoxygenation.[1] |

Strategic Application Guide

Use the following logic flow to determine the optimal starting material for your synthesis.

Figure 2: Decision matrix for substrate selection. Route A utilizes the N-oxide as a temporary activating group for difficult substitutions.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency on 2-Chloropyridine N-oxide

Objective: Synthesis of 2-phenoxy-pyridine N-oxide.

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridine N-oxide (1.00 g, 7.72 mmol) and phenol (0.80 g, 8.50 mmol).

-

Solvent/Base: Add anhydrous DMF (10 mL) followed by finely ground

(1.60 g, 11.6 mmol). -

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 4 hours.-

Note: The unoxidized 2-chloropyridine would typically require temperatures >100°C for this transformation.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5). -

Expected Yield: 85-92% (Off-white solid).

Protocol B: Optimized Suzuki Coupling for 2-Chloropyridine

Objective: Synthesis of 2-phenylpyridine.

-

Setup: Charge a microwave vial with 2-chloropyridine (113 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(424 mg, 2.0 mmol). -

Catalyst: Add

(20 mg, 2.5 mol%). -

Solvent: Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL).

-

Reaction: Seal and heat at 100°C for 12 hours (or 1 hour in microwave at 120°C).

-

Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

-

Expected Yield: >90%.

References

-

Reactivity of Pyridine N-Oxides

-

Baran Lab Group Meeting: Pyridine N-Oxides. (2012).[2] Detailed overview of N-oxide reactivity patterns and "supernucleophile" behavior.

-

-

Suzuki Coupling of Chloropyridines

-

Bouillon, A., et al.[1] "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Tetrahedron (2002). Comparison of yields showing 2-chloropyridines (90%+) vs N-oxides (~70%).

-

-

Mechanistic Studies on Catalyst Poisoning

-

Tan, Y., et al. "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide." J. Am. Chem. Soc. (2012).[2] Discusses the interaction of N-oxides with Pd centers and the requirement for specific catalytic cycles.

-

- Kinetics and Activation:

Sources

- 1. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 2. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.